![molecular formula C13H9FN2 B3054557 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- CAS No. 611205-12-0](/img/structure/B3054557.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: Its role as an FGFR inhibitor makes it a potential candidate for cancer therapy.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- is unique due to its potent FGFR inhibitory activity. Similar compounds include:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Another fluorinated derivative with potential biological activities.
Ceralasertib: A pyrrolo[2,3-b]pyridine-bearing compound under clinical trials as an ATR kinase inhibitor.
These compounds share structural similarities but differ in their specific biological targets and activities.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)10-7-9-5-6-15-13(9)16-8-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOWERKDRFNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437895 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611205-12-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane-4,8-dione](/img/structure/B3054474.png)
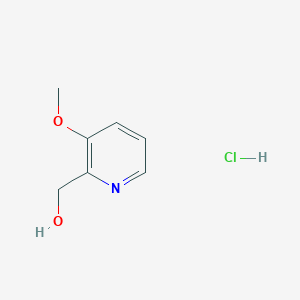


![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/new.no-structure.jpg)

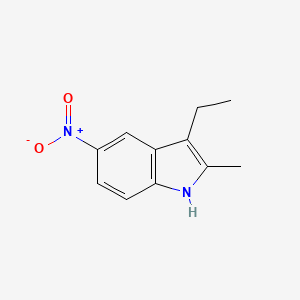
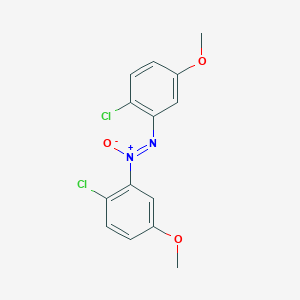
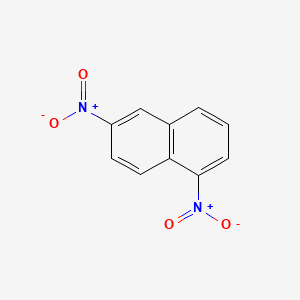
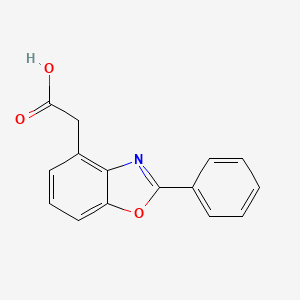



![2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054497.png)
